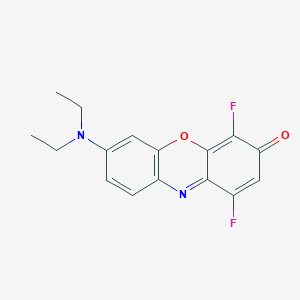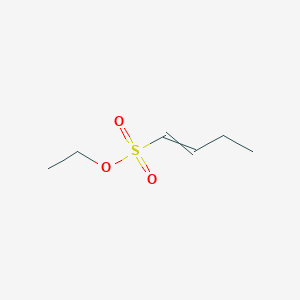
Ethyl but-1-ene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl but-1-ene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. Sulfonate esters are known for their role as intermediates in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of an ethyl group, a but-1-ene group, and a sulfonate group, making it a versatile compound in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl but-1-ene-1-sulfonate can be synthesized through the reaction of but-1-ene with ethyl sulfonic acid under specific conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfonic acid group to the but-1-ene molecule. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where but-1-ene and ethyl sulfonic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl but-1-ene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are influenced by the presence of the sulfonate group, which acts as a good leaving group in substitution reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonate group to a sulfide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ethyl but-1-ene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl but-1-ene-1-sulfonate
- Propyl but-1-ene-1-sulfonate
- Butyl but-1-ene-1-sulfonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a but-1-ene group, which imparts distinct reactivity and properties compared to other sulfonate esters. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
110680-05-2 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
ethyl but-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MLMXJFLEJNKDTL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CS(=O)(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)



![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
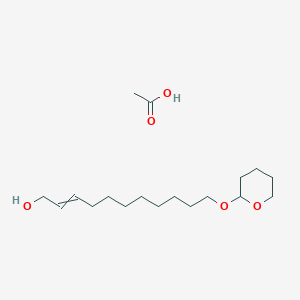
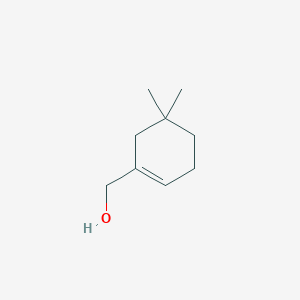
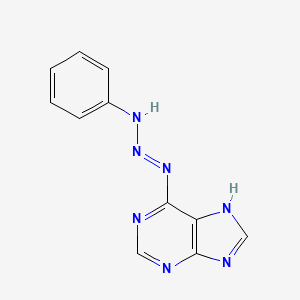
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
